Isopentyl 4-aminobenzoate
CAS No.: 38120-10-4
Cat. No.: VC16404402
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38120-10-4 |
|---|---|
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 3-methylbutyl 4-aminobenzoate |
| Standard InChI | InChI=1S/C12H17NO2/c1-9(2)7-8-15-12(14)10-3-5-11(13)6-4-10/h3-6,9H,7-8,13H2,1-2H3 |
| Standard InChI Key | DVPONJRILZFUGU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCOC(=O)C1=CC=C(C=C1)N |
Introduction
Chemical Structure and Physicochemical Properties
Isopentyl 4-aminobenzoate (IUPAC name: 3-methylbutyl 4-aminobenzoate) consists of a para-aminobenzoic acid moiety esterified with an isopentyl (3-methylbutyl) group. The compound’s structure is characterized by a benzene ring substituted with an amino (-NH₂) group at the para position relative to a carboxylate ester (-COOR), where R represents the isopentyl chain.
Physical Properties
While experimental data specific to isopentyl 4-aminobenzoate are sparse, its properties can be estimated from analogous PABA esters:
The longer isopentyl chain likely enhances lipid solubility compared to shorter-chain esters, impacting its pharmacokinetic behavior. The melting point is expected to decrease with increasing alkyl chain length due to reduced crystal lattice energy .
Synthesis and Manufacturing
Synthetic Routes
Isopentyl 4-aminobenzoate can be synthesized via esterification of 4-aminobenzoic acid with isopentyl alcohol, analogous to methods used for isopropyl derivatives . A typical procedure involves:
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Acid Catalysis: Reaction of 4-aminobenzoic acid with excess isopentyl alcohol in the presence of thionyl chloride (SOCl₂) or sulfuric acid.
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Reflux Conditions: Prolonged heating (18–72 hours) under reflux to drive esterification to completion .
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Workup: Neutralization with sodium bicarbonate, extraction with organic solvents (e.g., ethyl acetate), and purification via recrystallization .
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Reactants: 4-Aminobenzoic acid (5.0 g, 36.5 mmol), isopentyl alcohol (excess), thionyl chloride (21 mL).
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Conditions: Reflux at 80–100°C for 18–24 hours.
Optimization Challenges
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Amino Group Protection: The free amino group may necessitate protection (e.g., acetylation) to prevent side reactions during esterification .
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Purification: Residual alcohol and byproducts require careful removal via fractional distillation or column chromatography.
Pharmacological and Toxicological Profile
Biological Activity
PABA esters are renowned for their dual roles as:
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Local Anesthetics: Disrupt sodium channel function in neuronal membranes, inhibiting action potentials (e.g., benzocaine, procaine) .
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UV Absorbers: Protect skin from UVB radiation (290–320 nm) due to strong absorbance in this range .
Isopentyl 4-aminobenzoate is hypothesized to exhibit similar properties, with enhanced dermal penetration owing to its lipophilicity.
Toxicity Considerations
Data from structurally related compounds suggest:
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Acute Toxicity: LD₅₀ values for PABA esters in rats range from 2,540 mg/kg (oral) to higher thresholds for dermal exposure .
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Subchronic Effects: Repeated dosing in rodents (400 mg/kg/day) induced hematological changes and hepatic enzyme elevations .
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Reproductive Toxicity: Teratogenic effects observed in mice at 45 mg/kg .
| Parameter | Ethyl 4-Aminobenzoate | Isopropyl 4-Aminobenzoate | Isopentyl 4-Aminobenzoate (Predicted) |
|---|---|---|---|
| LD₅₀ (Rat, oral) | 620 mg/kg | 2,540 mg/kg | 1,500–3,000 mg/kg |
| NOAEL (28-day oral) | 25 mg/kg/day | 30 mg/kg/day | 20–40 mg/kg/day |
Applications in Industry and Medicine
Cosmetic Formulations
PABA derivatives are integral to sunscreen products. Isopentyl 4-aminobenzoate’s UV absorption profile likely mirrors that of PABA (λ_max ≈ 300 nm), making it a candidate for broad-spectrum UVB protection .
Pharmaceutical Uses
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Topical Anesthesia: Potential use in creams or sprays for minor skin procedures.
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Drug Delivery: Enhanced lipid solubility may facilitate transdermal delivery of co-administered drugs.
Industrial Applications
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Polymer Stabilizers: UV-protective coatings for plastics.
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Corrosion Inhibitors: Amine functionality may chelate metal ions in industrial fluids.
Crystallographic and Structural Insights
While crystallographic data for isopentyl 4-aminobenzoate are unavailable, studies on isopropyl and ethyl analogs reveal:
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Hydrogen Bonding: N–H⋯O and N–H⋯N interactions stabilize crystal lattices .
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Conformational Flexibility: The alkyl chain adopts gauche configurations, influencing packing efficiency .
Hypothesized Crystal Structure:
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Space Group: Likely monoclinic (P2₁/c) based on isopropyl analog .
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Unit Cell Parameters: a ≈ 15 Å, b ≈ 5 Å, c ≈ 20 Å, β ≈ 90° (estimated).
Future Research Directions
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Synthetic Optimization: Develop catalytic methods (e.g., enzymatic esterification) to improve yields and sustainability.
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Pharmacokinetic Studies: Evaluate absorption, distribution, and metabolism in mammalian models.
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Crystallography: Resolve the single-crystal structure to elucidate supramolecular interactions.
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